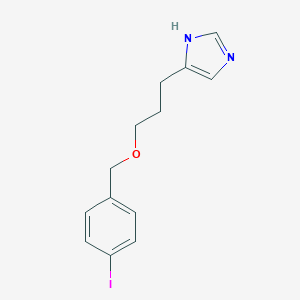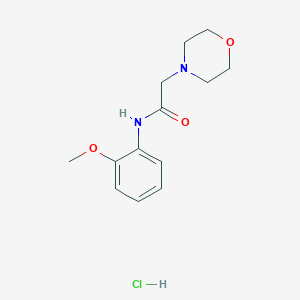
4-Morpholineacetamide, N-(2-methoxyphenyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Morpholineacetamide, N-(2-methoxyphenyl)-, monohydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Mexidol or Emoxypine and is a derivative of pyridoxine, a vitamin B6 analog. Mexidol has been extensively studied for its neuroprotective, antioxidant, and anxiolytic properties.
Mechanism Of Action
The mechanism of action of Mexidol is not fully understood. However, it is believed to work by reducing oxidative stress and inflammation in the brain. Mexidol has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. It also inhibits the production of reactive oxygen species and reduces lipid peroxidation. Additionally, Mexidol has been found to modulate the levels of neurotransmitters such as dopamine, serotonin, and gamma-aminobutyric acid (GABA).
Biochemical And Physiological Effects
Mexidol has been found to have various biochemical and physiological effects. It has been found to increase cerebral blood flow and oxygen consumption in the brain. Mexidol also reduces the levels of proinflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. Additionally, Mexidol has been found to improve cognitive function and memory.
Advantages And Limitations For Lab Experiments
Mexidol has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity. It has been extensively studied for its potential applications in various fields of scientific research. However, Mexidol also has some limitations for lab experiments. It has a short half-life and requires frequent dosing. Additionally, Mexidol has poor solubility in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on Mexidol. One potential area of research is the development of more potent derivatives of Mexidol with improved pharmacokinetic properties. Another potential area of research is the investigation of Mexidol's potential applications in the treatment of other neurological disorders such as Parkinson's disease and multiple sclerosis. Additionally, Mexidol's potential applications in the treatment of other diseases such as cardiovascular disease and diabetes should be investigated.
Synthesis Methods
The synthesis of Mexidol involves the reaction of 2-methoxyphenol with morpholine and acetic anhydride in the presence of a catalyst. The resulting product is then hydrolyzed to obtain 4-Morpholineacetamide, N-(2-methoxyphenyl)-, monohydrochloride. This synthesis method has been optimized to obtain high yields of Mexidol with purity greater than 99%.
Scientific Research Applications
Mexidol has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess neuroprotective properties and can be used to treat various neurological disorders such as stroke, traumatic brain injury, and Alzheimer's disease. Mexidol has also been found to possess antioxidant properties and can be used to prevent oxidative stress-induced damage to cells. Additionally, Mexidol has been studied for its anxiolytic properties and can be used to treat anxiety disorders.
properties
CAS RN |
143579-15-1 |
|---|---|
Product Name |
4-Morpholineacetamide, N-(2-methoxyphenyl)-, monohydrochloride |
Molecular Formula |
C13H19ClN2O3 |
Molecular Weight |
286.75 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-morpholin-4-ylacetamide;hydrochloride |
InChI |
InChI=1S/C13H18N2O3.ClH/c1-17-12-5-3-2-4-11(12)14-13(16)10-15-6-8-18-9-7-15;/h2-5H,6-10H2,1H3,(H,14,16);1H |
InChI Key |
ZVBDTLZLYZKUHR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)CN2CCOCC2.Cl |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2CCOCC2.Cl |
Other CAS RN |
143579-15-1 |
synonyms |
N-(2-methoxyphenyl)-2-morpholin-4-yl-acetamide hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



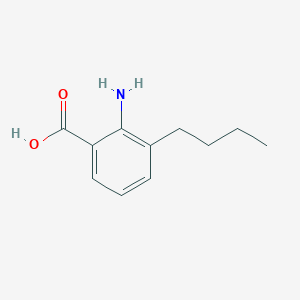
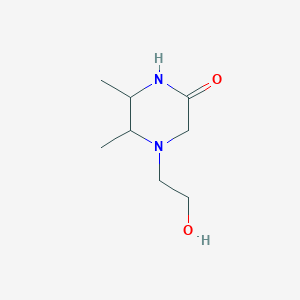
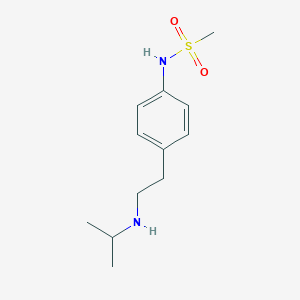

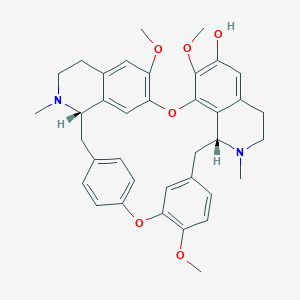
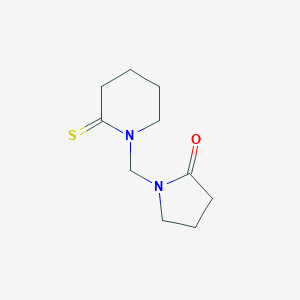
![1-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)ethanone](/img/structure/B114356.png)
![2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B114360.png)
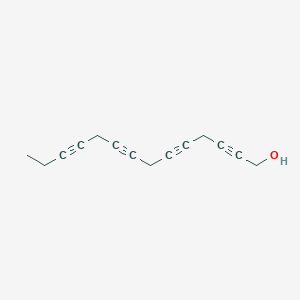
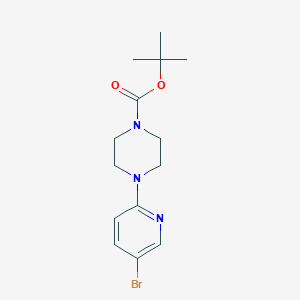
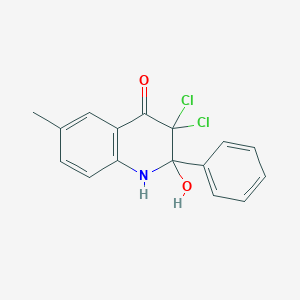
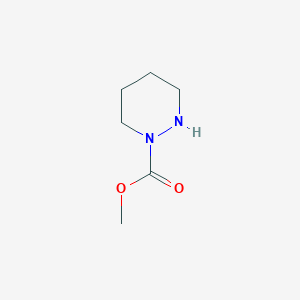
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B114368.png)
